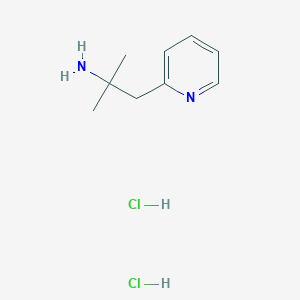

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride

Description

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride is a branched aliphatic amine featuring a pyridine ring at the 2-position and a quaternary carbon center. The dihydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and chemical research. Its structure combines a rigid pyridine moiety with a flexible alkylamine chain, enabling diverse interactions in biological systems.

Properties

IUPAC Name |

2-methyl-1-pyridin-2-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-9(2,10)7-8-5-3-4-6-11-8;;/h3-6H,7,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGQTDIRBXTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 2-methyl-1-(pyridin-2-yl)propan-1-amine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in research and development .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomerism and Stereochemical Variations

(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine ([138175-25-4] and [144852-18-6]):

These enantiomers differ from the target compound in the position of the amine group (propan-1-amine vs. propan-2-amine). The propan-1-amine configuration creates a linear chain, reducing steric hindrance compared to the branched propan-2-amine structure. Stereochemistry further impacts receptor binding; for example, the (R)-enantiomer may exhibit higher affinity in chiral environments .(R)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride ([1965305-37-6]):

This analog shares the pyridin-2-yl group and dihydrochloride salt but differs in the amine’s position (propylamine vs. propan-2-amine). The similarity score of 0.98 reflects structural overlap, but the linear chain may alter pharmacokinetics, such as metabolic stability .

Substituent Modifications on the Pyridine Ring

- (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine Dihydrochloride ([878775-54-3]): The pyridine ring is at the 4-position here, altering electronic distribution and hydrogen-bonding capacity. With a topological polar surface area (TPSA) of 24.9 Ų and three hydrogen bond donors, this compound may exhibit reduced membrane permeability compared to the target’s 2-pyridinyl analog .

- This contrasts with the target’s non-functionalized pyridine ring, which prioritizes lipophilicity .

Heterocyclic and Functional Group Variations

2-(1-Methylpyrrolidin-2-yl)propan-1-amine Dihydrochloride ([1097931-13-9]):

Replacing pyridine with a pyrrolidine ring increases basicity (pKa ~10–11 for pyrrolidine vs. ~5 for pyridine) and introduces conformational rigidity. This modification could enhance central nervous system penetration but reduce aromatic stacking interactions .- (2S)-1-aminopropan-2-ylamine Dihydrochloride ([1799374-54-1]): The difluoroethyl group adds electronegativity and metabolic resistance. With a molecular formula of C5H14Cl2F2N2, this compound’s logP is likely lower than the target’s, favoring aqueous solubility .

Physicochemical Properties (Hypothetical Comparison)

| Property | Target Compound | (R)-Propan-1-amine [138175-25-4] | [1799374-54-1] (Difluoroethyl) |

|---|---|---|---|

| Molecular Weight | ~220 g/mol (estimated) | ~165 g/mol | 247.1 g/mol |

| Hydrogen Bond Donors | 3 (NH₂⁺·2HCl) | 2 (NH₂⁺·HCl) | 4 (NH₂⁺·2HCl, NH) |

| Topological Polar Surface Area | ~30 Ų (estimated) | ~24 Ų | ~40 Ų |

| logP (Predicted) | ~1.5 | ~1.8 | ~0.9 |

Biological Activity

2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring and a propan-2-amine backbone, exhibits properties that suggest a variety of pharmacological effects, making it a subject of ongoing research.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 220.11 g/mol

- Solubility : Enhanced by its dihydrochloride salt form, facilitating its use in biological assays.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound can modulate the activity of these targets through mechanisms such as hydrogen bonding and π-π stacking interactions due to the presence of the pyridine ring. These interactions can lead to significant biological effects, including potential antidepressant activity and influence on neurotransmitter systems.

Biological Activities

Preliminary studies have indicated that this compound may exhibit several biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant Activity | Potential effects on serotonin and norepinephrine pathways. |

| Cytotoxicity | Notable effects observed in specific cell lines. |

| Neurological Effects | Interaction with neurotransmitter systems suggests therapeutic potential for neurological disorders. |

Comparative Analysis with Similar Compounds

The compound’s structure allows for comparison with other similar amine derivatives. Here’s a brief overview:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-(Pyridin-2-YL)propan-2-amine | Similar amine structure | Potential antidepressant activity |

| N-Methyl-1-pyridin-2-ylpropan-2-amine | Methylated nitrogen | Antidepressant-like effects |

| 2-Methylamino-propyl-pyridine hydrochloride | Contains additional amino group | Cytotoxicity noted |

The unique arrangement of functional groups in 2-Methyl-1-(pyridin-2-yl)propan-2-amines distinguishes it from these analogs, potentially leading to varied binding affinities and biological activities.

Case Studies and Research Findings

Research has focused on the pharmacological properties of 2-Methyl-1-(pyridin-2-yl)propan-2-amines, particularly in the context of neurological disorders. A notable study evaluated its effects on rat models, demonstrating significant changes in behavior associated with depression-like symptoms when administered in controlled doses . Additionally, cytotoxicity assays revealed that the compound affects specific cancer cell lines, suggesting further investigation into its anticancer properties is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.